molecular formula C15H14N2O4 B11473921 1,1'-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone

1,1'-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone

Cat. No.: B11473921
M. Wt: 286.28 g/mol
InChI Key: ZHBITGLCXOUARW-UHFFFAOYSA-N
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Description

1,1’-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone: is a complex organic compound that features a benzodioxole moiety, a pyrazole ring, and two ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling of Benzodioxole and Pyrazole: The benzodioxole moiety is then coupled with the pyrazole ring through a series of reactions involving halogenation and nucleophilic substitution.

    Introduction of Ethanone Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring and benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,1’-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It can modulate various biochemical pathways, potentially leading to changes in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-1-pentanone: Shares the benzodioxole moiety but differs in the rest of the structure.

    Eutylone: A synthetic cathinone with structural similarities to the benzodioxole moiety.

    (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Contains a benzodioxole moiety and a piperidine ring.

Uniqueness

1,1’-[1-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone is unique due to its combination of a benzodioxole moiety, a pyrazole ring, and two ethanone groups. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

1-[3-acetyl-1-(1,3-benzodioxol-5-yl)-5-methylpyrazol-4-yl]ethanone

InChI

InChI=1S/C15H14N2O4/c1-8-14(9(2)18)15(10(3)19)16-17(8)11-4-5-12-13(6-11)21-7-20-12/h4-6H,7H2,1-3H3

InChI Key

ZHBITGLCXOUARW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC3=C(C=C2)OCO3)C(=O)C)C(=O)C

Origin of Product

United States

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